molecular formula C25H25NO4 B10890055 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate

2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate

Cat. No.: B10890055
M. Wt: 403.5 g/mol
InChI Key: LASMMKSGUDGRTB-UHFFFAOYSA-N
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Description

2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE is a complex organic compound that features a quinoline and naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroquinoline derivatives with 6-methoxy-2-naphthylpropanoic acid under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or FeCl3 to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline and naphthalene derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE is unique due to its combined quinoline and naphthalene structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C25H25NO4

Molecular Weight

403.5 g/mol

IUPAC Name

[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 2-(6-methoxynaphthalen-2-yl)propanoate

InChI

InChI=1S/C25H25NO4/c1-17(19-9-10-21-15-22(29-2)12-11-20(21)14-19)25(28)30-16-24(27)26-13-5-7-18-6-3-4-8-23(18)26/h3-4,6,8-12,14-15,17H,5,7,13,16H2,1-2H3

InChI Key

LASMMKSGUDGRTB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCC(=O)N3CCCC4=CC=CC=C43

Origin of Product

United States

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